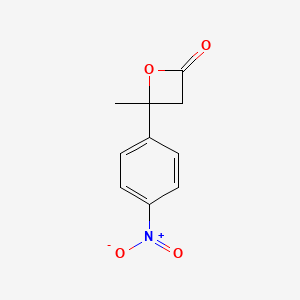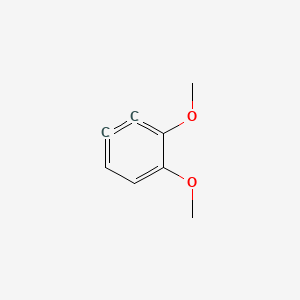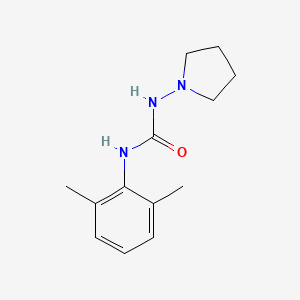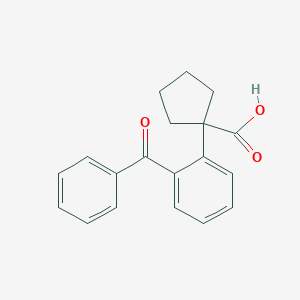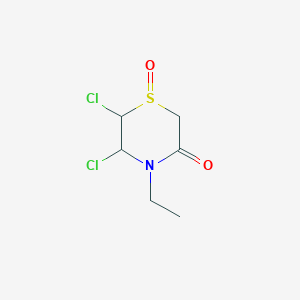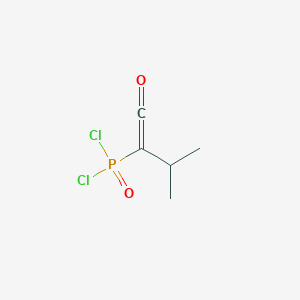
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phosphonic dichloride group attached to a 3-methyl-1-oxobut-1-en-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-oxobut-1-en-2-ol with phosphorus trichloride in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or esters.
Reduction: Reduction reactions can convert the dichloride group to other functional groups such as phosphonates.
Substitution: The dichloride group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of phosphonate esters or amides.
Aplicaciones Científicas De Investigación
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic acid: Similar structure but with a phosphonic acid group instead of dichloride.
(3-Methyl-1-oxobut-1-en-2-yl)phosphonate esters: These compounds have ester groups in place of the dichloride.
Uniqueness
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the synthesis of various compounds.
Propiedades
Número CAS |
88011-20-5 |
|---|---|
Fórmula molecular |
C5H7Cl2O2P |
Peso molecular |
200.98 g/mol |
InChI |
InChI=1S/C5H7Cl2O2P/c1-4(2)5(3-8)10(6,7)9/h4H,1-2H3 |
Clave InChI |
HOTMYMXVQOFZCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=C=O)P(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


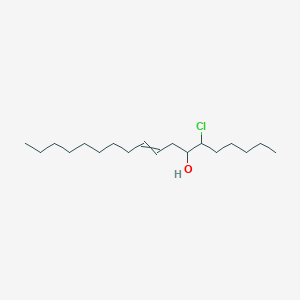
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
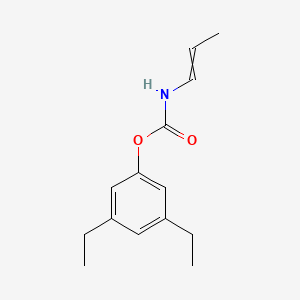
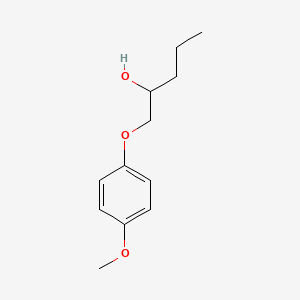
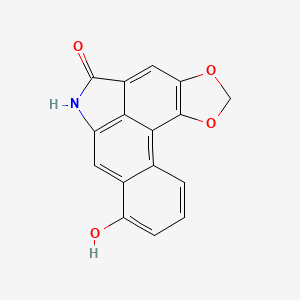
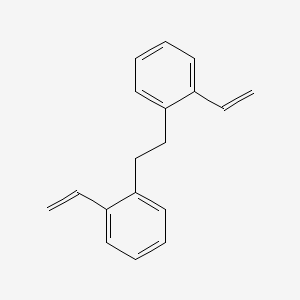
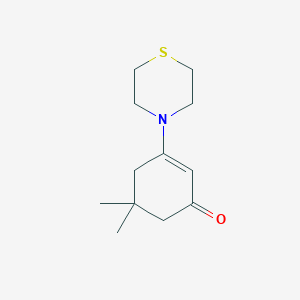
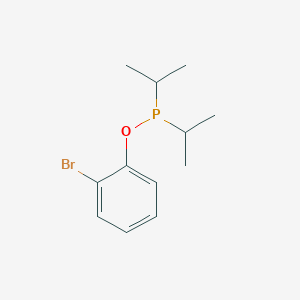
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
